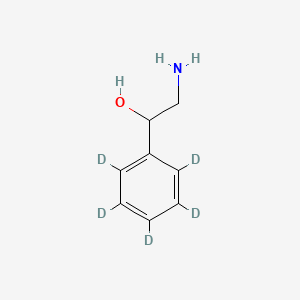
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is a deuterated analog of phenylethanolamine, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific and industrial applications.
准备方法
The synthesis of 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol typically involves the deuteration of phenylethanolamine. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
化学反应分析
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用机制
The mechanism by which 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol exerts its effects involves the interaction of its amino and hydroxyl groups with molecular targets. These interactions can influence various biochemical pathways, including neurotransmitter synthesis and receptor binding. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing unique insights into its behavior.
相似化合物的比较
Compared to other similar compounds, 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is unique due to its deuterium content. Similar compounds include:
Phenylethanolamine: The non-deuterated analog, which lacks the isotopic properties of the deuterated version.
2-Amino-1-phenylethanol: Another analog with different substitution patterns on the phenyl ring.
Deuterated analogs of other amines: Compounds like deuterated amphetamines or deuterated phenylpropanolamines, which share similar structural features but differ in their specific applications and properties.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
142.21 g/mol |
IUPAC 名称 |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
InChI 键 |
ULSIYEODSMZIPX-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CN)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)





![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)



